N-(1-Cyclopropylethyl)-4-ethylaniline N-(1-Cyclopropylethyl)-4-ethylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16240179
InChI: InChI=1S/C13H19N/c1-3-11-4-8-13(9-5-11)14-10(2)12-6-7-12/h4-5,8-10,12,14H,3,6-7H2,1-2H3
SMILES:
Molecular Formula: C13H19N
Molecular Weight: 189.30 g/mol

N-(1-Cyclopropylethyl)-4-ethylaniline

CAS No.:

Cat. No.: VC16240179

Molecular Formula: C13H19N

Molecular Weight: 189.30 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Cyclopropylethyl)-4-ethylaniline -

Specification

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
IUPAC Name N-(1-cyclopropylethyl)-4-ethylaniline
Standard InChI InChI=1S/C13H19N/c1-3-11-4-8-13(9-5-11)14-10(2)12-6-7-12/h4-5,8-10,12,14H,3,6-7H2,1-2H3
Standard InChI Key YTAYONAXAUNYGF-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)NC(C)C2CC2

Introduction

N-(1-Cyclopropylethyl)-4-ethylaniline is an organic compound belonging to the class of substituted anilines. It features a cyclopropyl group attached to the nitrogen atom and an ethyl group on the benzene ring. This unique structural configuration imparts distinct physical and chemical properties, making it valuable in various fields such as synthetic chemistry, materials science, and potentially medicinal applications.

Synthetic Routes

The synthesis of N-(1-Cyclopropylethyl)-4-ethylaniline typically involves the reaction of 4-ethylaniline with a cyclopropyl halide under basic conditions.

Reaction Details

  • Starting Materials: 4-ethylaniline, cyclopropyl bromide

  • Reaction Conditions: Potassium carbonate as a base in an aprotic solvent such as dimethylformamide (DMF)

  • Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion. The product is purified by recrystallization or chromatography.

Reaction Pathways

The reaction proceeds via nucleophilic substitution, where the amine group of 4-ethylaniline attacks the electrophilic carbon of cyclopropyl bromide. This results in the formation of the desired product with high selectivity.

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis due to its functional groups:

  • Cyclopropyl Group: Enhances reactivity in cycloaddition and ring-opening reactions.

  • Aniline Moiety: Facilitates derivatization through electrophilic aromatic substitution.

Medicinal Chemistry

While specific biological activities are not well-documented, anilines are often explored for pharmaceutical applications. The cyclopropyl group may improve binding affinity and metabolic stability in drug candidates.

Material Science

N-(1-Cyclopropylethyl)-4-ethylaniline may be used in developing specialty polymers or advanced materials due to its unique structural features.

Structural Variants

Several structurally related compounds provide insights into the unique properties of N-(1-Cyclopropylethyl)-4-ethylaniline:

CompoundStructural DifferenceKey Properties
N-(1-Cyclopropylethyl)-4-fluoroanilineFluorine substituent on benzene ringIncreased electronegativity, altered reactivity
N-(1-Cyclopropylethyl)-4-methylanilineMethyl substituent on benzene ringReduced steric hindrance compared to ethyl group

The ethyl group in N-(1-Cyclopropylethyl)-4-ethylaniline provides a balance between steric bulk and electronic effects, distinguishing it from its analogs.

Mechanistic Insights

The mechanism of action for this compound depends on its application:

  • In synthetic chemistry, it acts as a nucleophile or intermediate.

  • In potential medicinal applications, the cyclopropyl group may enhance interactions with biological targets by modulating hydrophobicity and binding affinity.

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